molecular formula C15H10ClN3O2 B14016189 Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

Cat. No.: B14016189
M. Wt: 299.71 g/mol
InChI Key: MWLYXVJFFWXHKH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is unique due to the combination of chloro, cyano, and carboxylate groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C15H10ClN3O2/c1-2-21-15(20)10-7-18-13-9-4-3-8(6-17)5-11(9)19-14(13)12(10)16/h3-5,7,19H,2H2,1H3

InChI Key

MWLYXVJFFWXHKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C3=C(C=C(C=C3)C#N)NC2=C1Cl

Origin of Product

United States

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